molecular formula C23H16N2O5 B11688246 (4Z)-4-[4-(benzyloxy)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-[4-(benzyloxy)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11688246
M. Wt: 400.4 g/mol
InChI Key: LDWSPYIWKYDVPQ-BKUYFWCQSA-N
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Description

(4Z)-4-[4-(benzyloxy)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is a complex organic compound that belongs to the class of oxazolone derivatives This compound is characterized by its unique structure, which includes a benzyloxybenzylidene group and a nitrophenyl group attached to an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[4-(benzyloxy)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 4-(benzyloxy)benzaldehyde with 3-nitroaniline in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[4-(benzyloxy)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzylidene or nitrophenyl moieties are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(4Z)-4-[4-(benzyloxy)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[4-(benzyloxy)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research.

Properties

Molecular Formula

C23H16N2O5

Molecular Weight

400.4 g/mol

IUPAC Name

(4Z)-2-(3-nitrophenyl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C23H16N2O5/c26-23-21(24-22(30-23)18-7-4-8-19(14-18)25(27)28)13-16-9-11-20(12-10-16)29-15-17-5-2-1-3-6-17/h1-14H,15H2/b21-13-

InChI Key

LDWSPYIWKYDVPQ-BKUYFWCQSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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